![molecular formula C6H5N4NaO B12732737 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt CAS No. 72939-64-1](/img/structure/B12732737.png)
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt
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Overview
Description
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is a heterocyclic compound with the molecular formula C6H6N4O. It is known for its diverse biological activities and is used in various scientific research applications. The compound is characterized by a triazole ring fused to a pyridazine ring, with a methyl group at the 6th position and a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt typically involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the triazolo-pyridazine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The sodium salt form of 6-methyl-1,2,4-triazolo(4,3-b)pyridazin-8-ol has been evaluated for its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies suggest that compounds containing the triazole ring exhibit enhanced activity due to their ability to disrupt microbial cell walls .
Anticonvulsant Properties
The compound has shown potential anticonvulsant effects in various animal models. Its structural similarity to other known anticonvulsants suggests that it may interact with neurotransmitter systems involved in seizure activity. Research into structure-activity relationships (SAR) has identified modifications that enhance its efficacy against seizures induced by chemical agents .
Drug Design and Development
The unique physicochemical properties of the triazolo-pyridazine framework make it an attractive candidate for drug design. The compound has been explored for its ability to act as a scaffold in the development of new therapeutic agents targeting a range of diseases including infections and neurological disorders .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one
- 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is unique due to its specific substitution pattern and the presence of the sodium salt, which enhances its solubility and reactivity compared to similar compounds .
Biological Activity
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt (CAS No. 18591-70-3) is a heterocyclic compound that has garnered attention for its biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₆N₄NaO
- Molecular Weight : 150.14 g/mol
- CAS Number : 18591-70-3
- Structure : The compound features a triazole ring fused to a pyridazine moiety with a hydroxyl group at the 8-position and a methyl group at the 6-position.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant antitumor activity. For instance, compounds structurally related to 1,2,4-triazolo(4,3-b)pyridazin-8-ol have been shown to inhibit the growth of various cancer cell lines. In one study, a closely related compound exhibited IC₅₀ values of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells . This suggests that the sodium salt form may also possess similar antitumor properties.
The proposed mechanisms by which triazolo-pyridazine derivatives exert their biological effects include:
- c-Met Kinase Inhibition : Some derivatives have been identified as potent inhibitors of c-Met kinase, which is implicated in tumor growth and metastasis. The inhibition of this pathway can lead to reduced cell proliferation in cancer .
- Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Study on Antimicrobial Activity
In an investigation of antimicrobial properties, sodium salt derivatives were tested against various pathogens. The results indicated moderate inhibitory effects against specific bacterial strains, suggesting potential applications in treating infections .
Evaluation of Antiparasitic Activity
Research focusing on antiparasitic properties revealed that triazolo-pyridazine compounds could effectively eliminate Cryptosporidium parasites in vitro. One study reported that certain derivatives exhibited rapid elimination rates compared to traditional treatments . The effectiveness was attributed to their ability to disrupt metabolic pathways critical for parasite survival.
Data Table: Summary of Biological Activities
Properties
CAS No. |
72939-64-1 |
---|---|
Molecular Formula |
C6H5N4NaO |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate |
InChI |
InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1 |
InChI Key |
KYFFCHDNMVHTJL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)[O-].[Na+] |
Origin of Product |
United States |
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